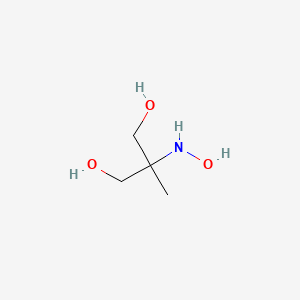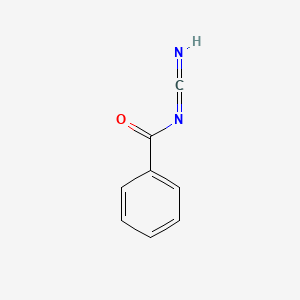
Carbonodithioic acid, O-(3-methylbutyl) ester, sodium salt
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Carbonodithioic acid, O-(3-methylbutyl) ester, sodium salt is a chemical compound with the molecular formula C_6H_11OS_2Na. It is commonly used in industrial applications, particularly in mining as a flotation agent. This compound is known for its ability to selectively separate valuable minerals from ores during the flotation process .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Carbonodithioic acid, O-(3-methylbutyl) ester, sodium salt typically involves the reaction of carbon disulfide with an alcohol, followed by neutralization with sodium hydroxide. The general reaction can be represented as follows:
CS2+ROH+NaOH→ROCS2Na+H2O
In this reaction, carbon disulfide (CS_2) reacts with 3-methylbutanol (ROH) in the presence of sodium hydroxide (NaOH) to form the desired product, this compound (ROCS_2Na), along with water (H_2O).
Industrial Production Methods
Industrial production of this compound involves the continuous addition of carbon disulfide to a mixture of 3-methylbutanol and sodium hydroxide under controlled temperature and pressure conditions. The reaction is typically carried out in a reactor equipped with stirring and cooling systems to maintain the desired reaction temperature and prevent the formation of unwanted by-products .
Análisis De Reacciones Químicas
Types of Reactions
Carbonodithioic acid, O-(3-methylbutyl) ester, sodium salt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form disulfides and other sulfur-containing compounds.
Reduction: It can be reduced to form thiols and other reduced sulfur species.
Substitution: The ester group can undergo nucleophilic substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide (H_2O_2), potassium permanganate (KMnO_4)
Reducing Agents: Sodium borohydride (NaBH_4), lithium aluminum hydride (LiAlH_4)
Nucleophiles: Ammonia (NH_3), primary and secondary amines
Major Products Formed
Oxidation: Disulfides, sulfoxides
Reduction: Thiols, sulfides
Substitution: Various substituted esters and amides
Aplicaciones Científicas De Investigación
Carbonodithioic acid, O-(3-methylbutyl) ester, sodium salt has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis for the preparation of sulfur-containing compounds.
Biology: Investigated for its potential use in biochemical assays and as a probe for studying enzyme activities.
Medicine: Explored for its potential therapeutic applications, particularly in the development of drugs targeting sulfur metabolism.
Industry: Widely used in the mining industry as a flotation agent to separate valuable minerals from ores
Mecanismo De Acción
The mechanism of action of Carbonodithioic acid, O-(3-methylbutyl) ester, sodium salt involves its interaction with metal ions and mineral surfaces. The compound forms complexes with metal ions, enhancing the hydrophobicity of the mineral surfaces and facilitating their separation from the aqueous phase during the flotation process. The molecular targets include metal ions such as copper, lead, and zinc, and the pathways involved include the formation of metal-sulfur bonds .
Comparación Con Compuestos Similares
Similar Compounds
- Sodium ethyl xanthate
- Sodium isopropyl xanthate
- Sodium n-butyl xanthate
Uniqueness
Carbonodithioic acid, O-(3-methylbutyl) ester, sodium salt is unique due to its specific ester group, which imparts distinct chemical properties and reactivity compared to other xanthates. Its ability to selectively interact with certain metal ions makes it particularly valuable in specific industrial applications .
Propiedades
Número CAS |
34761-63-2 |
|---|---|
Fórmula molecular |
C6H11NaOS2 |
Peso molecular |
186.3 g/mol |
Nombre IUPAC |
sodium;3-methylbutoxymethanedithioate |
InChI |
InChI=1S/C6H12OS2.Na/c1-5(2)3-4-7-6(8)9;/h5H,3-4H2,1-2H3,(H,8,9);/q;+1/p-1 |
Clave InChI |
VLOVRZZIJXGVFV-UHFFFAOYSA-M |
SMILES canónico |
CC(C)CCOC(=S)[S-].[Na+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![5-Methyl-7-(propan-2-yl)-2,3-dioxabicyclo[2.2.2]octane](/img/structure/B14696211.png)
![2-Oxatricyclo[4.2.0.0~1,3~]octane](/img/structure/B14696215.png)









![Benzamide, N-[5-[bis[2-(acetyloxy)ethyl]amino]-2-[(2-chloro-4-nitrophenyl)azo]phenyl]-](/img/structure/B14696307.png)
